PROTAC Linker 2

Descripción general

Descripción

PROTAC Enlazador 2 es un componente de las quimeras de direccionamiento a proteólisis (PROTACs), que son moléculas heterobifuncionales diseñadas para inducir la degradación de proteínas específicas. Las PROTACs constan de tres partes: un ligando que se une a la proteína de interés, un ligando que recluta una ligasa de ubiquitina E3 y un enlazador que conecta estos dos ligandos. El enlazador juega un papel crucial en el mantenimiento de la distancia y orientación apropiadas entre los dos ligandos para facilitar la formación de un complejo ternario, lo que lleva a la ubiquitinación y posterior degradación de la proteína diana .

Aplicaciones Científicas De Investigación

Importance of Linker Design

The linker is a critical component of PROTACs, influencing their pharmacokinetics, selectivity, and overall efficacy. Recent studies have shown that the composition and length of the linker can significantly impact the ability of PROTACs to form effective ternary complexes necessary for target ubiquitination. For instance, variations in linker structure can lead to differences in cell permeability and degradation efficiency .

Applications in Cancer Therapy

-

Targeting Oncogenic Proteins :

- PROTAC Linker 2 has been utilized in developing agents targeting oncogenic proteins such as estrogen receptor-related receptor α (ERRα) and receptor-interacting serine-threonine kinase 2 (RIPK2). These agents demonstrated significant degradation capabilities in breast cancer cell lines and acute monocytic leukemia models respectively .

-

Enhancing Selectivity :

- Research has indicated that PROTACs with optimized linkers can enhance selectivity towards specific isoforms of proteins. For example, modifications to the linker structure have allowed researchers to create PROTACs that selectively degrade either epidermal growth factor receptor or human epidermal growth factor receptor 2 without affecting other related proteins .

- Improving Pharmacokinetic Properties :

Case Studies

Mecanismo De Acción

PROTAC Enlazador 2 funciona facilitando la formación de un complejo ternario entre la proteína de interés, la molécula PROTAC y la ligasa de ubiquitina E3. Esta interacción inducida por la proximidad conduce a la ubiquitinación de la proteína diana, marcándola para su degradación por el proteasoma. El enlazador asegura la distancia y orientación óptimas entre los ligandos, mejorando la eficiencia del proceso de degradación .

Análisis Bioquímico

Biochemical Properties

The role of PROTAC Linker 2 in biochemical reactions is to connect the two ligands and facilitate the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . The type, length, and linkage site of the linker can affect the structural rigidity, hydrophobicity, and solubility of the PROTAC, thereby influencing the formation of the ternary complex and the eventual degradation activity .

Cellular Effects

This compound, as part of a PROTAC molecule, can have profound effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves facilitating the formation of a ternary complex between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability, degradation, and long-term effects on cellular function of PROTACs can be influenced by the properties of the linker .

Dosage Effects in Animal Models

The effects of PROTACs containing this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound, as part of a PROTAC, is involved in the ubiquitin-proteasome system, a metabolic pathway that controls protein degradation . It interacts with enzymes such as E1, E2, and E3 ubiquitin ligases .

Transport and Distribution

This compound influences how the PROTAC is transported and distributed within cells and tissues. The formation of the ternary complex can affect the localization or accumulation of the PROTAC.

Subcellular Localization

The subcellular localization of a PROTAC containing this compound can influence its activity or function . The formation of the ternary complex can direct the PROTAC to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PROTAC Enlazador 2 involucra varios pasos, incluyendo la preparación de los ligandos individuales y su posterior conjugación a través del enlazador. Las rutas sintéticas comunes incluyen:

Reacción de Amida: Esto involucra la reacción de una amina con un derivado de ácido carboxílico para formar un enlace amida, que se utiliza a menudo para conectar el enlazador a los ligandos.

Química Click: Este método se utiliza para la conjugación rápida y eficiente del enlazador a los ligandos en condiciones suaves.

Métodos de Producción Industrial

La producción industrial de PROTAC Enlazador 2 generalmente involucra síntesis a gran escala utilizando sintetizadores automatizados y cribado de alto rendimiento para optimizar las condiciones de reacción. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

PROTAC Enlazador 2 puede someterse a varias reacciones químicas, que incluyen:

Oxidación: El enlazador puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del enlazador .

Comparación Con Compuestos Similares

Compuestos Similares

PROTAC Enlazador 1: Otro enlazador comúnmente utilizado en PROTACs, que difiere en longitud y grupos funcionales.

Enlazadores PEG: Los enlazadores de polietilenglicol se utilizan a menudo por su flexibilidad y solubilidad.

Enlazadores Alquilo: Estos enlazadores proporcionan rigidez y pueden influir en la estabilidad general de la molécula PROTAC.

Unicidad

PROTAC Enlazador 2 es único debido a su longitud específica y grupos funcionales, que están optimizados para ciertas proteínas diana y ligasas E3. Su diseño permite la formación eficiente del complejo ternario y la degradación efectiva de la proteína diana, lo que lo convierte en una herramienta valiosa en la investigación de degradación de proteínas específicas .

Actividad Biológica

PROTAC (PROteolysis TArgeting Chimeras) technology represents a novel approach in targeted protein degradation, utilizing bifunctional molecules to induce the ubiquitination and subsequent degradation of specific proteins. The biological activity of PROTACs is significantly influenced by their linker components, which connect the E3 ligase and the protein of interest (POI). This article focuses on the biological activity of PROTAC Linker 2 , examining its design, mechanisms, and implications through various studies.

Overview of PROTAC Linker Design

The design of PROTAC linkers is critical as they dictate the overall pharmacological properties, including efficacy, selectivity, and cellular permeability. Linker length and flexibility can dramatically affect the formation of ternary complexes necessary for effective degradation.

Key Factors Influencing Linker Activity:

- Linker Length : Optimal lengths are essential for effective ternary complex formation. For instance, studies have shown that slight variations in linker length can switch selectivity between closely related kinases .

- Chemical Composition : Different chemical moieties can enhance or hinder binding affinities and degradation efficiency. For example, variations in the composition of linkers lead to distinct binding conformations that influence biological outcomes .

- Attachment Points : The position where the linker attaches to both the E3 ligase and POI can significantly impact selectivity and degradation profiles .

This compound facilitates the recruitment of E3 ligases to target proteins, promoting ubiquitination and subsequent proteasomal degradation. The mechanism involves:

- Formation of Ternary Complexes : The linker enables close proximity between the E3 ligase and the POI.

- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on the target protein.

- Degradation : Ubiquitinated proteins are recognized by the proteasome for degradation.

Case Studies

-

Dual Degrader Development : A study highlighted a dual degrader targeting BCL-xL and BCL-2 using a series of linkers, including Linker 2. The research demonstrated that varying linker lengths affected degradation efficiency, with optimal lengths yielding maximal target degradation .

Compound Linker Length Maximal Degradation (%) PPC7 Short 85 PPC8 Optimal 95 PPC11 Long 38 - Isoform Selectivity : Another study focused on developing isoform-selective PROTACs for p38 MAPK family members by varying linker lengths and attachment points. This approach demonstrated that certain configurations led to preferential degradation of specific isoforms .

Research Findings

Recent findings underscore the importance of linker properties in determining PROTAC efficacy:

- Linker Flexibility : Increased flexibility allows for better conformational adaptability at binding interfaces, enhancing biological activity .

- Computational Insights : Advanced computational methods have been employed to rationally design linkers that optimize ternary complex formation, leading to improved degradation rates .

Propiedades

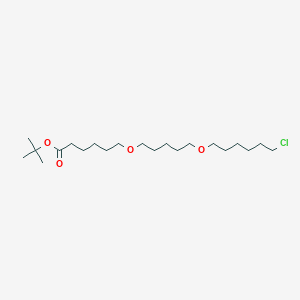

IUPAC Name |

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCLXINSZPNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.